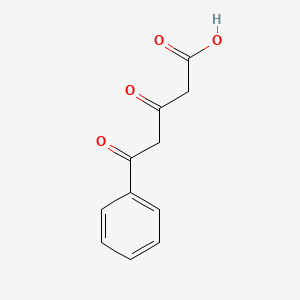

3,5-Dioxo-5-phenylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dioxo-5-phenylpentanoic acid: is an organic compound with the molecular formula C11H10O4 It is a derivative of pentanoic acid, characterized by the presence of two oxo groups at the 3rd and 5th positions and a phenyl group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-5-phenylpentanoic acid typically involves the oxidation of 5-phenylpentanoic acid. One common method is the use of hypervalent iodine reagents, which are known for their ability to promote oxidative transformations under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction is facilitated by the availability of hypervalent iodine reagents and the mild reaction conditions required.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dioxo-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.

Common Reagents and Conditions:

Oxidation: Hypervalent iodine reagents, such as iodobenzene diacetate, are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Diols or alcohols.

Substitution: Brominated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

5-phenylpentanoic acid and its derivatives have a variety of applications, primarily in the pharmaceutical field, including use as matrix metalloproteinase inhibitors for treating inflammatory and autoimmune diseases . 3,5-Dioxo-5-phenylpentanoic acid is another phenylpentanoic acid derivative that has scientific research applications .

5-Phenylpentanoic Acid

- Description: 5-phenylpentanoic acid is classified as a medium-chain fatty acid .

- Synonyms: This compound is also known as 5-phenylvaleric acid, benzenepentanoic acid, phenylvaleric acid, and δ-phenylvaleric acid .

- Formula and Properties: Its chemical formula is C11H14O2, with an average molecular weight of 178.2277 . It is predicted to have good human intestinal absorption and blood-brain barrier permeability .

Pharmaceutical Applications

- Matrix Metalloproteinase (MMP) Inhibitors: Derivatives of 5-phenylpentanoic acid are used as MMP inhibitors . MMPs are zinc-containing enzymes that are part of a superfamily of at least 26 members produced by many cell types .

- Targets of MMP Inhibition: MMPs include collagenases, gelatinases, metalloelastases, and sheddases .

- Diseases Treated: Conditions that may benefit from MMP inhibition include inflammatory and allergic diseases like joint inflammation, GI tract inflammation, and skin inflammation . Specific diseases of the respiratory tract, such as asthma, COPD, ARDS, and pulmonary fibrosis, as well as arthritis, psoriasis, stroke, and renal diseases, may also benefit from these compounds .

- Novel Compounds: A novel class of compounds are dual MMP-9/12 inhibitors with beneficial activity profiles . These compounds have desirable potency, selectivity, and pharmacokinetic properties .

- Synthesis and Composition: The invention also relates to processes for the synthesis of the same, compositions containing such compounds together with acceptable carriers, excipients, or diluents, which can be useful for the treatment of inflammatory and autoimmune diseases .

This compound

Wirkmechanismus

The mechanism of action of 3,5-Dioxo-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo groups can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Oxo-5-phenylpentanoic acid: Similar structure but lacks one oxo group.

5-Phenylpentanoic acid: Lacks both oxo groups.

3,5-Dioxohexanoic acid: Similar structure but lacks the phenyl group.

Uniqueness: 3,5-Dioxo-5-phenylpentanoic acid is unique due to the presence of both oxo groups and the phenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Biologische Aktivität

3,5-Dioxo-5-phenylpentanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including its antioxidant, anticancer, and antimicrobial activities, supported by various studies and findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H10O4, features a phenyl group attached to a pentanoic acid backbone with two keto groups at positions 3 and 5. This structure is critical for its biological activity, as the presence of the phenyl group is associated with various pharmacological effects.

Antioxidant Activity

Phenolic compounds, including derivatives like this compound, are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have shown that phenolic acids exhibit significant radical scavenging activity through mechanisms such as hydrogen atom donation and electron quenching .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. For instance, docking studies have demonstrated its potential to inhibit tumor growth in cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial activity when compared to standard antibiotics .

Study on Antioxidant Properties

In a study focused on the antioxidant activity of phenolic compounds derived from grape extracts, it was found that similar compounds could prevent DNA damage caused by free radicals. The study highlighted the role of these compounds in reducing oxidative stress in cellular models .

Anticancer Evaluation

A recent evaluation of 1,3,4-oxadiazole analogs derived from this compound showed promising results against various cancer cell lines. The synthesized compounds exhibited significant cytotoxicity against fibrosarcoma and breast cancer cells .

Summary of Biological Activities

Eigenschaften

CAS-Nummer |

5526-43-2 |

|---|---|

Molekularformel |

C11H10O4 |

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

3,5-dioxo-5-phenylpentanoic acid |

InChI |

InChI=1S/C11H10O4/c12-9(7-11(14)15)6-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |

InChI-Schlüssel |

RTPQHRPDDDCSGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.